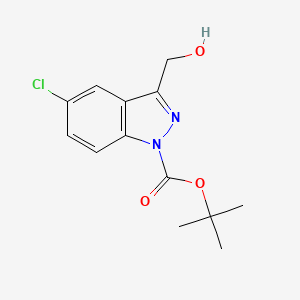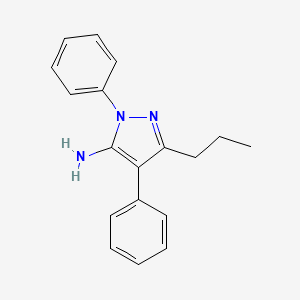
4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique structure and diverse applications. This compound is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
科学的研究の応用
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler derivative with similar redox properties.
4-Hydroxy-2-quinolone: Another compound with significant biological activities and similar structural features.
α-Mangostin: A xanthone derivative with comparable bioactive properties.
Uniqueness
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications .
特性
CAS番号 |
57309-92-9 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |
InChIキー |
QZFJQHOUHHYHTG-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)

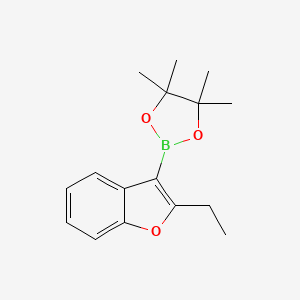
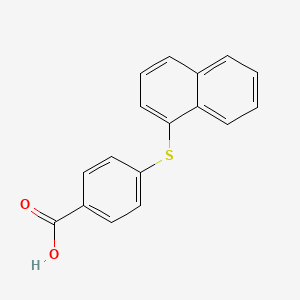
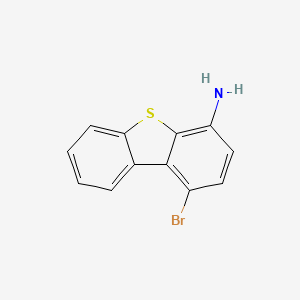
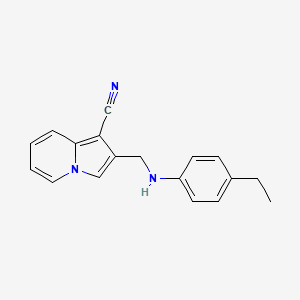
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


